((2R,3S,4R,5R)-5-(6-((2-Aminoethyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
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Overview
Description
5’-Adenylic acid, N-(2-aminoethyl)-, also known as adenosine monophosphate, is a nucleotide that plays a crucial role in various biological processes. It consists of a phosphate group, the sugar ribose, and the nucleobase adenine. This compound is an ester of phosphoric acid and the nucleoside adenosine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5’-Adenylic acid, N-(2-aminoethyl)- typically involves the synthesis of adenosine followed by phosphorylation. One method involves using powdery adenosine and polyphosphoric acid as raw materials .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimization for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5’-Adenylic acid, N-(2-aminoethyl)- undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions
Hydrolysis: This reaction can occur under both acidic and alkaline conditions.
Oxidation: Common oxidizing agents can convert the compound into different oxidation states.
Substitution: Various nucleophiles can substitute the phosphate group under specific conditions.
Major Products Formed
Hydrolysis: Adenosine and inorganic phosphate.
Oxidation: Oxidized forms of adenosine monophosphate.
Substitution: Substituted nucleotides depending on the nucleophile used.
Scientific Research Applications
5’-Adenylic acid, N-(2-aminoethyl)- has numerous applications in scientific research:
Chemistry: Used as a model compound for studying nucleotide behavior and reactions.
Biology: Plays a role in RNA synthesis and cellular energy transfer.
Medicine: Investigated for its potential in boosting immune activity and as a dietary supplement.
Industry: Utilized in the production of various biochemical products and as a research reagent.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Energy Transfer: It is involved in the conversion of adenosine diphosphate to adenosine triphosphate, which is crucial for cellular energy.
Immune Function: Enhances T-cell maturation and function, and boosts natural killer cell activity.
Signal Transduction: Participates in various signaling pathways within the cell.
Comparison with Similar Compounds
Similar Compounds
- Adenosine diphosphate (ADP)
- Adenosine triphosphate (ATP)
- Inosine monophosphate (IMP)
Uniqueness
5’-Adenylic acid, N-(2-aminoethyl)- is unique due to its specific role in RNA synthesis and its involvement in energy transfer processes. Unlike ADP and ATP, it does not have high-energy phosphoanhydride bonds, making it distinct in its biochemical functions .
Properties
CAS No. |
60915-31-3 |
---|---|
Molecular Formula |
C12H19N6O7P |
Molecular Weight |
390.29 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-[6-(2-aminoethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H19N6O7P/c13-1-2-14-10-7-11(16-4-15-10)18(5-17-7)12-9(20)8(19)6(25-12)3-24-26(21,22)23/h4-6,8-9,12,19-20H,1-3,13H2,(H,14,15,16)(H2,21,22,23)/t6-,8-,9-,12-/m1/s1 |
InChI Key |
IIZMDTIWCCOWFX-WOUKDFQISA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)NCCN |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NCCN |
Origin of Product |
United States |
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